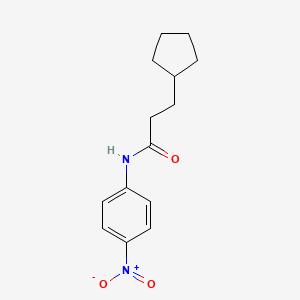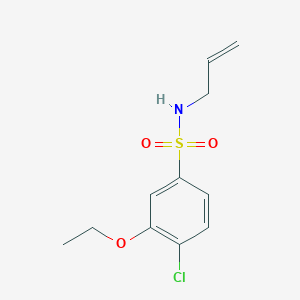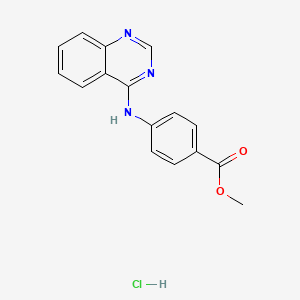
3-cyclopentyl-N-(4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
3-cyclopentyl-N-(4-nitrophenyl)propanamide has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. For example, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that PKC may play a critical role in cancer cell proliferation. 3-cyclopentyl-N-(4-nitrophenyl)propanamide has also been used to study the role of PKC in neuronal signaling and synaptic plasticity, as well as in the regulation of insulin secretion in pancreatic beta cells.
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-N-(4-nitrophenyl)propanamide involves its ability to bind to the catalytic domain of PKC, thereby inhibiting its activity. PKC is a serine/threonine kinase that is activated by diacylglycerol (DAG) and calcium ions. Once activated, PKC phosphorylates a wide range of cellular proteins, leading to changes in cellular signaling and gene expression. By inhibiting PKC, 3-cyclopentyl-N-(4-nitrophenyl)propanamide can prevent these downstream effects and alter cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopentyl-N-(4-nitrophenyl)propanamide depend on the specific cellular process being studied. For example, in cancer cells, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to inhibit cell proliferation and induce apoptosis, suggesting that PKC may play a critical role in cancer cell survival. In neurons, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to regulate synaptic plasticity and memory formation, suggesting that PKC may play a critical role in learning and memory. In pancreatic beta cells, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to regulate insulin secretion, suggesting that PKC may play a critical role in glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-cyclopentyl-N-(4-nitrophenyl)propanamide in lab experiments is its selectivity for PKC. Unlike other kinase inhibitors, 3-cyclopentyl-N-(4-nitrophenyl)propanamide specifically targets PKC, allowing researchers to study the specific role of this enzyme in cellular processes. However, one limitation of using 3-cyclopentyl-N-(4-nitrophenyl)propanamide is its potential off-target effects. While 3-cyclopentyl-N-(4-nitrophenyl)propanamide is highly selective for PKC, it may still interact with other cellular proteins, leading to unintended effects.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-(4-nitrophenyl)propanamide. One area of interest is the development of new PKC inhibitors with improved selectivity and potency. Another area of interest is the study of PKC isoforms and their specific roles in cellular processes. Finally, the use of 3-cyclopentyl-N-(4-nitrophenyl)propanamide in clinical trials for the treatment of cancer and other diseases is an area of active research. Overall, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has the potential to be a valuable tool for studying the role of PKC in cellular processes and may have important applications in the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-(4-nitrophenyl)propanamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with cyclopentylamine to form 4-nitrophenylcyclopentylcarbamate, which is then reacted with 3-bromopropionyl chloride to form 3-cyclopentyl-N-(4-nitrophenyl)propanamide. The final product is purified by column chromatography to obtain a white crystalline powder with a melting point of 142-144°C.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-5-11-3-1-2-4-11)15-12-6-8-13(9-7-12)16(18)19/h6-9,11H,1-5,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGSSBYFPETSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)

![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)



![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)


